"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" molecular structure
"Methyl 2-[(2,6-dichlorobenzyl)thio]acetate" molecular structure
Executive Summary & Chemical Identity
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate (CAS: 118608-90-5) is a specialized organosulfur intermediate used primarily in the development of agrochemicals and pharmaceutical bioisosteres. Structurally, it serves as a lipophilic, metabolic precursor, combining a sterically hindered 2,6-dichlorobenzyl moiety with a reactive methyl glycolate tail via a flexible thioether linkage.
This guide provides a comprehensive technical analysis of its molecular architecture, synthesis protocols, and utility in medicinal chemistry as a scaffold for PPAR agonists and NSAID analogs.
| Property | Data |
| CAS Number | 118608-90-5 |
| Molecular Formula | |
| Molecular Weight | 265.16 g/mol |
| Predicted Density | 1.348 ± 0.06 g/cm³ |
| Predicted Boiling Point | 336.0 ± 37.0 °C |
| Key Functional Groups | Methyl ester, Thioether, Dichlorobenzene |
Structural Analysis & Pharmacophore Logic
The molecule is composed of three distinct functional domains, each contributing specific physicochemical properties essential for ligand-receptor binding and synthetic utility.
The 2,6-Dichlorobenzyl Moiety (Hydrophobic Head)
-
Steric Shielding: The chlorine atoms at the 2 and 6 positions create significant steric bulk (ortho-effect), restricting rotation around the benzylic carbon. This conformation locks the aromatic ring perpendicular to the thioether plane, often enhancing binding selectivity in protein pockets.
-
Lipophilicity: The dichlorophenyl group significantly increases the LogP, facilitating membrane permeability.
-
Metabolic Stability: The chlorine substituents block metabolic oxidation at the ortho-positions, a common clearance pathway for benzyl derivatives.
The Thioether Linkage (Linker)
-
Bioisosterism: The sulfur atom acts as a bioisostere for methylene (
), ether ( ), or amine ( ) bridges found in drugs like Diclofenac. -
Redox Activity: Unlike ether linkages, the thioether can be selectively oxidized to a sulfoxide (
) or sulfone ( ), offering a "metabolic switch" to tune polarity and hydrogen bonding capability during lead optimization.
The Methyl Acetate Tail (Polar Tail)
-
Prodrug Functionality: The methyl ester masks the carboxylic acid, improving cellular uptake. Once intracellular, esterases hydrolyze it to the active free acid form (2-[(2,6-dichlorobenzyl)thio]acetic acid).
-
Synthetic Handle: The ester group is readily convertible to amides, alcohols, or hydrazides, making this molecule a versatile divergent intermediate.
Visualization: Structural Connectivity & Pharmacophore
Caption: Pharmacophore decomposition showing the hydrophobic head, flexible linker, and polar tail.
Synthesis & Fabrication Protocol
The most robust synthesis route utilizes a Nucleophilic Substitution (
Reaction Scheme
Reagents:
-
Electrophile: 2,6-Dichlorobenzyl chloride (CAS: 2040-05-3)
-
Nucleophile: Methyl thioglycolate (Methyl 2-mercaptoacetate) (CAS: 2365-48-2)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Acetone (for
) or DCM (for )
Step-by-Step Methodology
-
Preparation: In a clean, dry 250 mL round-bottom flask, dissolve Methyl thioglycolate (10 mmol, 1.06 g) in anhydrous Acetone (50 mL).
-
Activation: Add Potassium Carbonate (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion.
-
Addition: Dropwise add a solution of 2,6-Dichlorobenzyl chloride (10 mmol, 1.95 g) in Acetone (10 mL) over 10 minutes. Critical: Slow addition prevents local overheating.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting benzyl chloride disappears.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: The crude oil usually solidifies or remains a viscous oil. If necessary, purify via recrystallization from Hexane/Ethanol or silica gel column chromatography.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis pathway via nucleophilic substitution.
Spectroscopic Characterization (Self-Validation)
To validate the structure, researchers should look for the following diagnostic signals. These values are typical for this class of compounds.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 7.35 – 7.15 | Multiplet | 3H | Ar-H | Aromatic protons (C-3,4,5). |
| 4.25 | Singlet | 2H | Ar-CH₂ -S | Benzylic methylene. Deshielded by Ar and S. |
| 3.75 | Singlet | 3H | O-CH₃ | Methyl ester. Characteristic sharp singlet. |
| 3.25 | Singlet | 2H | S-CH₂ -CO | Alpha-methylene to carbonyl. |
Infrared Spectroscopy (IR)
-
1735–1750 cm⁻¹: Strong
stretch (Ester). -
1435 cm⁻¹:
bending (S-CH2). -
760–780 cm⁻¹:
stretch (Aromatic chloride).
Applications & Research Utility
Medicinal Chemistry (Bioisosteres)
This molecule is a key building block for synthesizing arylacetic acid derivatives , a class containing potent NSAIDs (e.g., Aceclofenac, Diclofenac). The replacement of the secondary amine (-NH-) in Diclofenac with a sulfur atom (-S-) creates a "Thio-Diclofenac" analog. This modification alters the bond angle and lipophilicity, potentially reducing gastric irritation while maintaining COX-2 inhibition.
PPAR Agonists
The structural motif Ar-CH2-S-CH2-COOH (obtained after hydrolysis) is a known pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors regulate lipid metabolism. The 2,6-dichlorobenzyl tail provides the necessary hydrophobic bulk to occupy the ligand-binding domain (LBD) of PPAR-
Agrochemicals
The 2,6-dichlorobenzyl moiety is highly active in auxin-mimicking herbicides. The thioacetate side chain mimics the acetic acid side chain of natural auxins (IAA), allowing the molecule to disrupt plant growth regulation.
References
-
Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.).[1] McGraw-Hill. (General reference for physical constants of benzyl chloride and thioglycolate derivatives).
-
PubChem. (n.d.). Compound Summary: 2,6-Dichlorobenzyl chloride.[2][3][1][4] Retrieved from [Link]
